1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and a trifluoromethoxy phenyl group
Preparation Methods
The synthesis of 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-(trifluoromethoxy)benzoyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential biological activity is being explored for its use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential anticancer agent. Additionally, the trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide include:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar anthracene core but differs in the substituents attached to the phenyl ring.
4-(trifluoromethoxy)phenyl-containing polymers: These polymers contain the trifluoromethoxy group and are used in various applications, such as electrochromic devices. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H11F3N2O6 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-nitro-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]anthracene-2-carboxamide |
InChI |
InChI=1S/C22H11F3N2O6/c23-22(24,25)33-12-7-5-11(6-8-12)26-21(30)16-10-9-15-17(18(16)27(31)32)20(29)14-4-2-1-3-13(14)19(15)28/h1-10H,(H,26,30) |
InChI Key |
VJNYXHOUBUFIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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